Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate
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Overview
Description
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is a heterocyclic compound that features a thiopyran ring, which is a sulfur-containing six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves the thia-Diels–Alder reaction. This reaction typically involves the use of hetaryl thioketones and nonactivated 1,3-dienes. The reaction proceeds via a diradical mechanism, leading to the formation of the thiopyran ring . The reaction conditions often include room temperature and the use of excess m-chloroperbenzoic acid (m-CPBA) for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the thia-Diels–Alder reaction remains a key synthetic route. The scalability of this reaction and the availability of starting materials make it a viable option for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-CPBA, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The compound can undergo substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: m-CPBA at room temperature.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: More saturated thiopyran derivatives.
Substitution: Ester-substituted thiopyran derivatives.
Scientific Research Applications
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research into its potential as a pharmacophore for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action for diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity. The ester groups can also undergo hydrolysis or transesterification, affecting the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran-3-carboxaldehyde, 5,6-dihydro-2,6-dimethyl-: Similar structure but with different functional groups.
3,4-Dihydro-6-methyl-2H-pyran-2-one: Contains an oxygen atom instead of sulfur.
3(2H)-Thiophenone, dihydro-2-methyl-: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness
Diethyl 3-methyl-3,6-dihydro-2H-thiopyran-2,2-dicarboxylate is unique due to its combination of a thiopyran ring with ester functional groups, providing a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
115961-71-2 |
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Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
diethyl 5-methyl-2,5-dihydrothiopyran-6,6-dicarboxylate |
InChI |
InChI=1S/C12H18O4S/c1-4-15-10(13)12(11(14)16-5-2)9(3)7-6-8-17-12/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
PXDUUYMKJSWXID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C=CCS1)C)C(=O)OCC |
Origin of Product |
United States |
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